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molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Cat. No. B146760
M. Wt: 127.23 g/mol
InChI Key: SVYKKECYCPFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05944858

Procedure details

1.6% N,N'-disalicylidene-1,2-propanediamine as an 80% solution in xylene; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[N:9][CH2:10]C(N=CC1C(=CC=CC=1)O)C)C1C(=CC=CC=1)O.[C:22]1(C)[C:23](C)=[CH:24][CH:25]=[CH:26][CH:27]=1>>[CH:22]1([N:9]([CH3:10])[CH3:1])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=NCC(C)N=CC=1C(O)=CC=CC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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